1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine
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Overview
Description
1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. This compound is characterized by the presence of a bromine atom at the first position, a propan-2-yl group at the third position, and an amine group at the eighth position of the imidazo[1,5-a]pyrazine ring. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of medicinal chemistry and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-bromo-3-(propan-2-yl)pyrazine as a starting material, which undergoes cyclization with an appropriate amine source under acidic or basic conditions to form the desired imidazo[1,5-a]pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the first position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups present on the imidazo[1,5-a]pyrazine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, and the reactions are typically carried out under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[1,5-a]pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in biological studies to investigate its effects on various cellular processes and pathways.
Chemical Biology: The compound is employed in chemical biology research to study its interactions with biomolecules and its potential as a chemical probe.
Industrial Applications: It is used in the development of new materials and chemical processes in the industrial sector.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-8-amine
- 3-Bromoimidazo[1,2-a]pyrazine
- Imidazo[1,5-a]pyridine derivatives
Uniqueness
1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11BrN4 |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-bromo-3-propan-2-ylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C9H11BrN4/c1-5(2)9-13-7(10)6-8(11)12-3-4-14(6)9/h3-5H,1-2H3,(H2,11,12) |
InChI Key |
LHWFRXREQVPKPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CN=C2N)Br |
Origin of Product |
United States |
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